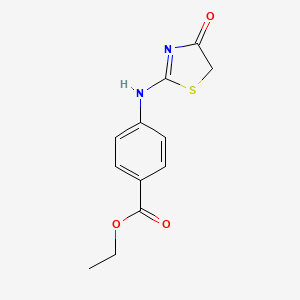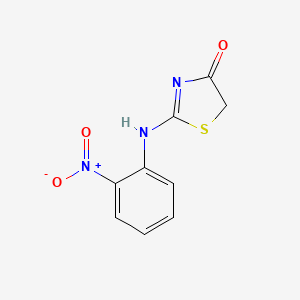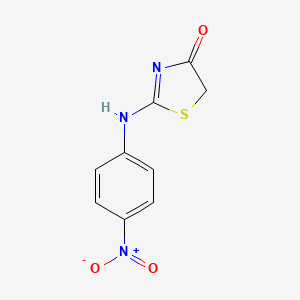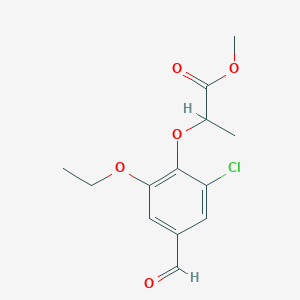
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione
説明
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular formula of “1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione” is C11H12N4O2 . The exact mass is 232.09602564 g/mol and the monoisotopic mass is also 232.09602564 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.24 g/mol . It has a topological polar surface area of 69.8 Ų and a complexity of 291 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds .
科学的研究の応用
Complex Formation with Divalent Metals : This compound and similar ligands like 1,3-bis(pyrazol-1′-yl)propane and 1,3-bis(5′-methylpyrazol-1′-yl)propane form coordination compounds with metals like copper, zinc, and cobalt. These ligands act as chelates, forming an eight-atom chelate ring with the metal ion, and are used to study the structural and spectral properties of these metal complexes (Schuitema et al., 2001).
Synthesis of Novel Organic Compounds : The synthesis of linearly bonded 1,1’ -bis[4-(1,3-diselenan-2-yl)pyrazoles] from related compounds showcases the versatility of pyrazole-based structures in forming new organic compounds with potential applications in material science or pharmaceuticals (Papernaya et al., 2013).
Development of Photoluminescent Materials : Lanthanide complexes based on derivatives of this compound, such as 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dionate, have been synthesized for their photophysical properties. These complexes are studied for their potential use in luminescent materials (Taydakov et al., 2020).
Antibacterial Applications : Research on bis-isoxazolyl/pyrazolyl-1,3-diols derived from similar structures has shown potential antibacterial properties, offering insights into the development of new pharmaceutical agents (Juneja et al., 2013).
Crystal Structure Analysis : Studies have been conducted on the crystal structures of discrete complexes and coordination polymers containing pyrazole-based ligands, which aid in understanding the molecular geometry and potential applications in catalysis or material science (Potapov et al., 2012).
Investigation of Luminescent Properties : Luminescence properties of complexes containing pyrazolic 1,3-diketones have been investigated, particularly for their potential in optoelectronic applications (Komissar et al., 2019).
Synthesis of Flexible Ligands : The compound has been used in the synthesis of flexible ligands, which are important in the formation of complex structures with potential applications in various fields of chemistry (Potapov et al., 2007).
Corrosion Inhibition : Derivatives of this compound have been studied as corrosion inhibitors, indicating their potential in protecting metals from corrosion, which is significant in industrial applications (Ouchrif et al., 2005).
特性
IUPAC Name |
1,3-bis(2-methylpyrazol-3-yl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14-8(3-5-12-14)10(16)7-11(17)9-4-6-13-15(9)2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSGKVVNSJBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






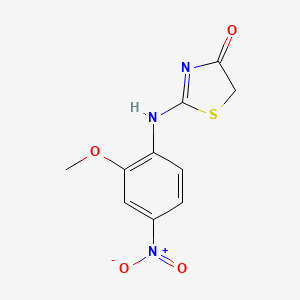
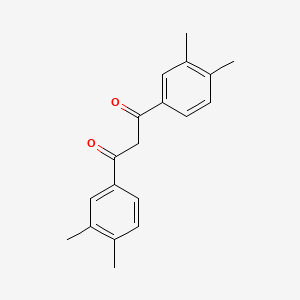

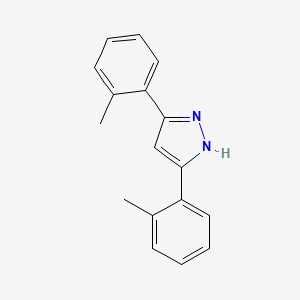
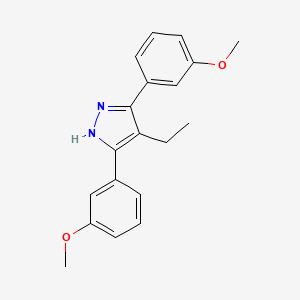
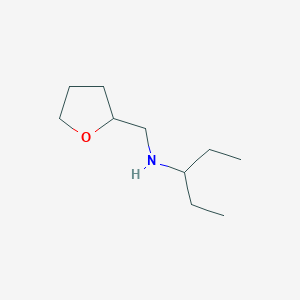
![3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol](/img/structure/B7762154.png)
